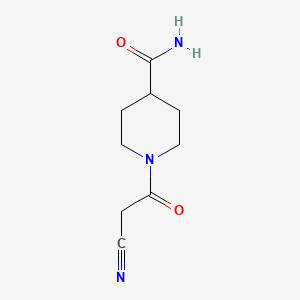

1-(Cyanoacetyl)piperidine-4-carboxamide

Description

Contextualization within the Piperidine (B6355638) Heterocycle Framework

Significance of Piperidine Derivatives in Synthetic Organic Chemistry

Piperidine and its derivatives are among the most important synthetic fragments in drug design and play a significant role in the pharmaceutical sector. nih.gov These structures are present in over twenty classes of pharmaceuticals and numerous alkaloids. nih.gov The versatility of the piperidine scaffold allows it to serve as a core structure for developing drugs with enhanced binding interactions and conformational flexibility. researchgate.net

The prevalence of the piperidine motif is due to its ability to be readily incorporated into complex molecular architectures, enabling the fine-tuning of a compound's efficacy, selectivity, and pharmacokinetic properties. nbinno.com Researchers utilize various synthetic routes to create piperidine derivatives, including the hydrogenation of pyridine (B92270) precursors, intramolecular cyclizations, and other advanced reactions. nih.gov The wide-ranging pharmacological activities exhibited by piperidine derivatives include anti-inflammatory, anti-cancer, anti-diabetic, antimicrobial, and analgesic effects, making them a constant focus of medicinal chemistry research. ijnrd.org

Role of Cyanoacetyl Moiety in Chemical Transformations

The cyanoacetyl group (NC-CH₂-CO-) attached to the piperidine nitrogen is a highly versatile functional group in organic synthesis. researchgate.net Derived from cyanoacetic acid, this moiety contains two key reactive sites: a nitrile group and an active methylene (B1212753) group adjacent to both the nitrile and carbonyl functionalities. wikipedia.orgchemrxiv.org This dual reactivity makes it a valuable building block for constructing more complex molecules, especially heterocyclic compounds. researchgate.net

The cyanoacetyl group can participate in a variety of chemical transformations, including cyclization, condensation, and coupling reactions. researchgate.net For instance, cyanoacetamides are frequently used as precursors in the synthesis of pyridines, pyrimidines, and other biologically active heterocycles. researchgate.netresearchgate.net The presence of the nitrile provides a site for nucleophilic additions and other transformations, while the acidic methylene protons can be easily removed to form a nucleophile for condensation reactions, such as the Knoevenagel condensation. chemicalbook.comresearchgate.net

Overview of Research Trajectories for Related Chemical Scaffolds

Research into chemical scaffolds related to 1-(Cyanoacetyl)piperidine-4-carboxamide, particularly piperidine-4-carboxamide derivatives, is an active area of investigation. These compounds are explored for a wide range of potential therapeutic applications.

Studies have shown that piperidine-4-carboxamide derivatives can act as dopamine (B1211576) reuptake inhibitors and may possess analgesic and antibacterial properties. researchgate.net The carboxamide group at the 4-position of the piperidine ring is a key feature that can be modified to interact with various biological targets. For instance, the piperidine-4-carboxamide scaffold has been identified as a novel framework for designing inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the progression of Alzheimer's disease. nih.gov Further research has focused on synthesizing and evaluating series of piperidine derivatives as inhibitors for enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, highlighting their potential as anti-TB agents. nih.gov The general synthetic strategy often involves modifying the substituents on the piperidine nitrogen and the carboxamide nitrogen to explore structure-activity relationships (SAR). researchgate.netontosight.ai

Scope and Research Focus for this compound

The specific research focus on this compound centers on its role as a chemical intermediate or a building block for the synthesis of more complex, potentially biologically active molecules. Its structure combines the established piperidine-4-carboxamide scaffold with the synthetically versatile N-cyanoacetyl group.

This positions the compound as a key starting material for creating libraries of novel compounds. The cyanoacetyl moiety can be used to construct additional heterocyclic rings fused to or substituted on the piperidine core. The carboxamide at the 4-position can also be further functionalized. While extensive studies on the direct biological activity of this compound are not widely published, its value lies in its potential for elaboration into diverse chemical entities for screening in drug discovery programs. The synthesis of such compounds generally involves the reaction of piperidine-4-carboxamide with a cyanoacetylating agent. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-(2-cyanoacetyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c10-4-1-8(13)12-5-2-7(3-6-12)9(11)14/h7H,1-3,5-6H2,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZGVYBBITWTIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyanoacetyl Piperidine 4 Carboxamide and Its Analogs

Precursor Synthesis and Scaffold Construction

The initial phase in the synthesis of the target compound and its analogs focuses on the preparation of the core piperidine (B6355638) structure and the cyanoacetic acid reagent.

Synthesis of Piperidine-4-carboxamide Derivatives

Piperidine-4-carboxamide, also known as isonipecotamide, serves as the foundational scaffold. Its synthesis can be approached through several established routes. A common method involves the conversion of a carboxylic acid derivative at the 4-position of the piperidine ring into a primary amide. For instance, isonipecotic acid or its corresponding esters can be activated and subsequently reacted with ammonia (B1221849) to yield the desired carboxamide.

Another synthetic strategy begins with a different precursor, N-benzyl-4-piperidone. Through a Strecker-like condensation reaction involving the piperidone, an amine (e.g., aniline), and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN), a 4-amino-4-carbonitrile derivative is formed. wikipedia.org Subsequent partial hydrolysis of the nitrile group under acidic conditions yields the corresponding 4-carboxamide. wikipedia.org The protecting group on the piperidine nitrogen, such as a benzyl (B1604629) group, can be removed in a final step via catalytic hydrogenation to afford the piperidine-4-carboxamide scaffold. wikipedia.org

The versatility of the piperidine ring allows for the synthesis of a wide array of derivatives. Various substituents can be introduced on the piperidine nitrogen or the ring itself to create analogs, which can then be subjected to cyanoacetylation. ontosight.ainih.gov

Preparation of Cyanoacetic Acid and its Activated Forms

Cyanoacetic acid is the second key precursor. Its industrial preparation often involves the cyanidation of sodium chloroacetate (B1199739) with sodium cyanide, which produces an aqueous solution of sodium cyanoacetate. google.com This intermediate is then acidified, typically with hydrochloric acid, to generate cyanoacetic acid. google.com

For amide bond formation, the carboxylic acid group of cyanoacetic acid must be activated to facilitate reaction with the secondary amine of the piperidine ring. Common methods for activation include:

Conversion to Acyl Halides: Cyanoacetic acid can be reacted with halogenating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to form the highly reactive cyanoacetyl chloride. researchgate.netrsc.org This acyl halide readily reacts with amines.

In Situ Activation with Coupling Agents: The carboxylic acid can be activated directly in the reaction mixture using various coupling agents. This approach avoids the isolation of sensitive activated intermediates. growingscience.com

Formation of Activated Esters: Reagents such as 1-(cyanoacetyl)-3,5-dimethylpyrazole can be prepared and used as effective cyanoacetylating agents, transferring the cyanoacetyl group to an amine under specific conditions. researchgate.nettubitak.gov.tr

Direct Cyanoacetylation Approaches

With both the piperidine scaffold and the cyanoacetyl group precursor in hand, the final step is the formation of the N-acyl bond. This is typically achieved through direct acylation methods.

Acylation with Cyanoacetyl Halides

A straightforward method for synthesizing 1-(cyanoacetyl)piperidine-4-carboxamide is the reaction of piperidine-4-carboxamide with a cyanoacetyl halide, such as cyanoacetyl chloride. researchgate.net In this nucleophilic acyl substitution reaction, the nitrogen atom of the piperidine ring attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrogen chloride byproduct that is formed, driving the reaction to completion.

Condensation Reactions Utilizing Cyanoacetic Acid Derivatives

Direct condensation of cyanoacetic acid with piperidine-4-carboxamide offers a more convergent approach, though it requires the use of coupling agents to facilitate the dehydration reaction. growingscience.comcatalyticamidation.info The direct reaction is otherwise difficult as the basic amine would deprotonate the carboxylic acid, forming an unreactive salt. libretexts.org

Carbodiimides, most notably N,N'-dicyclohexylcarbodiimide (DCC), are widely used reagents for promoting the formation of amide bonds from carboxylic acids and amines. libretexts.org In this process, the carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate. This intermediate acts as a good leaving group and is readily attacked by the amine (piperidine-4-carboxamide) to form the desired amide product. libretexts.org

The efficiency of this coupling reaction is often enhanced by the addition of a catalyst, such as 4-Dimethylaminopyridine (B28879) (DMAP). researchgate.netresearchgate.netorganic-chemistry.org DMAP functions as an acyl transfer agent, reacting with the O-acylisourea intermediate (or a symmetrical anhydride (B1165640) formed from it) to generate a highly reactive N-acylpyridinium ion. nih.gov This species is then more susceptible to nucleophilic attack by the amine, accelerating the rate of amide formation and often leading to higher yields and cleaner reactions. organic-chemistry.orgnih.gov The combination of cyanoacetic acid with DCC and DMAP represents an efficient method for the direct cyanoacetylation of amine substrates. researchgate.net A common side product of DCC-mediated couplings is the insoluble N,N'-dicyclohexylurea, which can typically be removed by filtration. nih.gov

Acetic Anhydride Mediated Methods

A direct and effective method for the N-acylation of piperidine-4-carboxamide is through the use of a cyanoacetylating agent generated in situ from cyanoacetic acid and acetic anhydride. In this procedure, acetic anhydride activates cyanoacetic acid to form a mixed anhydride, which serves as a potent electrophile for the nucleophilic secondary amine of the piperidine ring. thieme-connect.comdiva-portal.org This approach is advantageous due to the ready availability of the starting materials and the straightforward reaction conditions.

The reaction typically involves heating a mixture of the amine substrate (piperidine-4-carboxamide) with cyanoacetic acid in acetic anhydride. thieme-connect.com The process is generally high-yielding and results in the desired N-cyanoacetylated product. This method has been successfully applied to a variety of amines, including aromatic and heterocyclic amines, demonstrating its broad applicability. thieme-connect.comthieme-connect.comresearchgate.netresearchgate.net

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Indole | Cyanoacetic acid, Acetic Anhydride, 60-70°C, 5 min | 3-Cyanoacetylindole | Excellent | thieme-connect.com |

| Pyrrole | Cyanoacetic acid, Acetic Anhydride, 75°C, 35 min | 2-Cyanoacetylpyrrole | 70 | thieme-connect.com |

| N-Phenylurea | Cyanoacetic acid, Acetic Anhydride | N-Cyanoacetyl-N'-phenylurea | 88 | thieme-connect.com |

| 6-Aminopyrimidines | Cyanoacetic acid, Acetic Anhydride | N-(Pyrimidin-6-yl)-cyanoacetamide derivatives | Good | researchgate.net |

Transamidation Reactions with Cyanoacetyl Donors (e.g., 1-(cyanoacetyl)-3,5-dimethylpyrazole)

Transamidation offers an alternative route for the synthesis of amides by exchanging the amine portion of an existing amide. ucl.ac.ukdntb.gov.uaresearchgate.net For the synthesis of this compound, a highly activated cyanoacetyl donor is required to facilitate the reaction with the relatively non-basic piperidine-4-carboxamide. 1-(Cyanoacetyl)-3,5-dimethylpyrazole is a prime example of such a donor. The pyrazole (B372694) moiety is an excellent leaving group, rendering the carbonyl carbon of the cyanoacetyl group highly electrophilic.

The reaction would involve mixing piperidine-4-carboxamide with 1-(cyanoacetyl)-3,5-dimethylpyrazole, likely in an appropriate solvent and possibly with gentle heating. The nucleophilic piperidine nitrogen would attack the activated carbonyl, displacing the 3,5-dimethylpyrazole (B48361) to form the more stable this compound. This method avoids the use of acidic conditions or highly reactive acyl halides, offering a milder synthetic pathway. While direct literature examples for this specific transformation are not prevalent, the principle of using N-acylpyrazoles as acyl donors is a well-established strategy in organic synthesis.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are powerful tools for generating molecular complexity. researchgate.netnih.govresearchgate.net These strategies are highly convergent and atom-economical, making them attractive for synthesizing complex scaffolds like functionalized piperidines.

One-pot cyclocondensation reactions can be designed to construct the piperidine ring of this compound from simpler acyclic precursors. For instance, a variation of the Hantzsch pyridine (B92270) synthesis or other related cyclocondensations could potentially be adapted. Such a strategy might involve the reaction of a β-ketoester, an aldehyde, and an amine in a one-pot process to generate a dihydropyridine, which can then be reduced to the piperidine. nih.gov Subsequent N-acylation would yield the final product. The development of a one-pot MCR that directly incorporates the cyanoacetyl and carboxamide functionalities would represent a highly efficient approach to the target molecule and its analogs. rsc.orgnih.govmdpi.comresearchgate.net

Tandem, or cascade, reactions allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. For the synthesis of advanced piperidine scaffolds, a tandem sequence could be initiated to form the heterocyclic ring with desired stereochemistry and functional group placement. rsc.org For example, an aza-Diels-Alder reaction followed by an iminium ion-induced cyclization can deliver complex, ring-fused piperidine derivatives with excellent stereocontrol. rsc.org Another approach involves intramolecular cyclization of linear amino-aldehydes or reductive cyclization of amino acetals. nih.gov While these methods may not directly yield this compound, they provide robust pathways to advanced piperidine-4-carboxamide analogs, which could then be N-cyanoacetylated in a subsequent step.

Dehydration-Based Synthetic Pathways

Dehydration reactions are a fundamental transformation in organic synthesis, often used to form nitriles from primary amides.

The carboxamide group at the C-4 position of the piperidine ring can be chemically transformed into a nitrile group, leading to the synthesis of 1-(cyanoacetyl)-4-cyanopiperidine, a key analog. This dehydration reaction is typically accomplished using strong dehydrating agents. Several methods have been reported for the conversion of the parent compound, piperidine-4-carboxamide (isonipecotamide), to 4-cyanopiperidine (B19701). google.comgoogle.com These established conditions can be applied to the N-acylated substrate.

Common reagents for this transformation include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). google.com The reaction with POCl₃ often results in the formation of the hydrochloride salt of the nitrile. google.com Similarly, heating with excess thionyl chloride can also effect the dehydration. google.comgoogle.com These methods, while effective, can require harsh conditions and laborious workups to isolate the final product.

| Starting Material | Dehydrating Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Piperidine-4-carboxamide | Phosphorus oxychloride (POCl₃) | - | 4-Cyanopiperidine hydrochloride | 29.7 | google.com |

| Piperidine-4-carboxamide | Thionyl chloride (SOCl₂) | Excess reagent, heating | 4-Cyanopiperidine | 36 | google.com |

| Piperidine-4-carboxamide | Trifluoroacetic anhydride | Heating, followed by hydrolysis | 4-Cyanopiperidine | 27.1 | google.com |

| Isonipecotamide | Thionyl chloride / Dibutylformamide | Toluene, 0°C, 3 days | 4-Cyanopiperidine hydrochloride | 74.7 | google.com |

Optimization of Dehydrating Agents and Conditions

The formation of the amide bond between a piperidine nitrogen and a carboxylic acid, such as the reaction of piperidine-4-carboxamide with cyanoacetic acid, is a condensation reaction that necessitates the removal of a water molecule. Dehydrating agents or coupling agents are crucial for facilitating this transformation efficiently. The choice of agent and reaction conditions can significantly impact the yield and purity of the resulting this compound.

In related syntheses involving the formation of amide bonds with piperidine precursors, carbodiimides are frequently employed. For instance, the coupling of N-Boc protected piperidine acids with other molecules has been successfully achieved using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). nih.gov This combination activates the carboxylic acid group, making it susceptible to nucleophilic attack by the amine.

Another class of reagents used for dehydration in piperidine chemistry includes strong dehydrating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). google.comgoogle.com These are typically used for more vigorous dehydration reactions, such as the conversion of a carboxamide to a nitrile. For example, piperidine-4-carboxamide (isonipecotamide) can be dehydrated to 4-cyanopiperidine using POCl₃ or by heating with excess thionyl chloride. google.comgoogle.com While these conditions are harsh, they underscore the types of dehydrating environments that can be used in piperidine chemistry. For the synthesis of this compound, milder coupling agents are generally preferred to avoid side reactions with the cyanoacetyl moiety.

The optimization of this step involves screening various coupling agents, solvents, and temperature conditions to maximize the yield of the desired product while minimizing the formation of byproducts.

Table 1: Common Dehydrating and Coupling Agents in Piperidine Synthesis

| Agent/System | Typical Application | Conditions | Reference |

|---|---|---|---|

| EDC·HCl / DMAP | Amide bond formation from carboxylic acids and amines | Room temperature, DCM as solvent | nih.gov |

| Phosphorus oxychloride (POCl₃) | Dehydration of carboxamides to nitriles | Varies, can require heating | google.com |

| Thionyl chloride (SOCl₂) | Dehydration of carboxamides to nitriles | Heating in excess reagent | google.com |

| Trifluoroacetic anhydride | Dehydration of carboxamides to nitriles | Heating | google.com |

Protective Group Strategies in Synthesis

The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. The piperidine nitrogen, being a nucleophilic secondary amine, is commonly protected during synthetic sequences.

The tert-butoxycarbonyl (BOC) group is a widely used protecting group for the nitrogen atom in the piperidine ring due to its stability under various reaction conditions and its facile removal under specific acidic conditions. ontosight.aiorganic-chemistry.org The synthesis of a BOC-protected precursor is a key step in many synthetic routes.

The process typically begins with a commercially available starting material, such as piperidine-4-carboxylic acid or its methyl ester. The protection of the piperidine nitrogen is achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com The reaction is often carried out in the presence of a base, like triethylamine (Et₃N), in a suitable solvent such as dichloromethane (B109758) (DCM) at room temperature. chemicalbook.com This results in the formation of N-Boc-piperidine-4-carboxylic acid or its corresponding ester. chemicalbook.comnih.gov This intermediate can then be converted to N-Boc-piperidine-4-carboxamide through standard amidation procedures, providing the direct precursor needed for the final cyanoacetylation step after deprotection.

Table 2: Example of BOC Protection Reaction

| Starting Material | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| Piperidine-4-carboxylic acid methyl ester | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (DCM) | 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate |

Deprotection Methodologies and Functional Group Interconversion

The removal of the BOC group is a critical step to unmask the piperidine nitrogen for subsequent reactions, such as acylation with a cyanoacetyl group. BOC deprotection is most commonly accomplished under acidic conditions. whiterose.ac.uk

A standard method involves treating the BOC-protected piperidine with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). whiterose.ac.uk Alternatively, hydrogen chloride (HCl) in an organic solvent like diethyl ether or dioxane is also highly effective. whiterose.ac.uk Recent methodologies have also explored the use of aqueous phosphoric acid as a milder and more environmentally benign reagent for BOC deprotection. organic-chemistry.org Another approach involves the ex situ generation of hydrogen chloride gas, which allows for a solvent-free deprotection, yielding the hydrochloride salt of the deprotected amine. rsc.org

Following deprotection, the liberated piperidine nitrogen can undergo functional group interconversion. For instance, the free secondary amine of piperidine-4-carboxamide can be acylated using cyanoacetic acid in the presence of a coupling agent, or with an activated derivative like cyanoacetyl chloride, to yield the final product, this compound.

Furthermore, the piperidine-4-carboxamide scaffold itself can undergo other functional group interconversions. As previously mentioned, the carboxamide group at the C-4 position can be dehydrated to a nitrile group using reagents like POCl₃, yielding a 4-cyanopiperidine derivative. google.comgoogle.com This highlights the versatility of the piperidine-4-carboxamide intermediate in accessing a variety of analogs.

Chemical Reactivity and Mechanistic Investigations of 1 Cyanoacetyl Piperidine 4 Carboxamide

Reactions of the Cyanoacetyl Moiety

The cyanoacetyl group, -C(O)CH₂C≡N, is the most reactive portion of the molecule. Its reactivity is characterized by the electrophilic nature of the nitrile carbon and the acidity of the α-methylene protons, which are positioned between two electron-withdrawing groups (a carbonyl and a nitrile). rsc.org

The carbon-nitrogen triple bond of the nitrile group is strongly polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgunizin.org This reactivity is analogous to that of a carbonyl group. unizin.org Common nucleophilic addition reactions include hydrolysis, reduction, and the addition of organometallic reagents.

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to a carboxylic acid. libretexts.orgchemistrysteps.com Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion, while acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which activates the group toward nucleophilic attack by water. chemistrysteps.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). unizin.orglibretexts.org The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. libretexts.orglibretexts.org The use of a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can stop the reaction at the intermediate imine stage, which is then hydrolyzed to an aldehyde upon aqueous workup. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the nitrile carbon to form an intermediate imine anion. libretexts.orglibretexts.org This intermediate is resistant to a second addition. Subsequent hydrolysis of the imine anion yields a ketone. libretexts.orglibretexts.org

Table 1: Summary of Nucleophilic Additions to the Nitrile Group

| Reaction Type | Reagent(s) | Intermediate | Final Product |

| Acidic Hydrolysis | H₃O⁺, heat | Amide | Carboxylic Acid |

| Basic Hydrolysis | NaOH, H₂O, heat | Imidic Acid, Amide | Carboxylate Salt |

| Reduction (Strong) | 1. LiAlH₄ 2. H₂O | Imine Anion, Dianion | Primary Amine |

| Reduction (Mild) | 1. DIBAL-H 2. H₃O⁺ | Imine-Aluminum Complex | Aldehyde |

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Imine Anion | Ketone |

The methylene (B1212753) group (-CH₂-) in the cyanoacetyl moiety is flanked by a carbonyl group and a nitrile group. Both are strong electron-withdrawing groups, which significantly increases the acidity of the methylene protons (pKa ≈ 11 in acetonitrile). This "active methylene" group can be easily deprotonated by a suitable base to form a stabilized carbanion (a nitrile anion). encyclopedia.pub This anion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. encyclopedia.pub

Alkylation and Acylation: The nitrile anion can react with various electrophiles. For instance, reaction with alkyl halides leads to alkylation at the α-carbon, while reaction with acyl chlorides results in acylation. encyclopedia.pub Polyalkylation can be a competing side reaction if primary or secondary nitriles are used. encyclopedia.pub

Knoevenagel Condensation: The active methylene group can undergo Knoevenagel condensation with aldehydes and ketones. rsc.orgresearchgate.net This reaction is typically catalyzed by a weak base (like piperidine (B6355638) or triethylamine) and involves the nucleophilic addition of the carbanion to the carbonyl carbon, followed by dehydration to yield an α,β-unsaturated product. rsc.org

Michael Addition: The carbanion derived from the active methylene group can act as a nucleophile in a Michael (conjugate) addition reaction with α,β-unsaturated carbonyl compounds. rsc.org

Thorpe-Ziegler Reaction: In appropriately substituted molecules, the active methylene group can attack the nitrile group in an intramolecular fashion, leading to the formation of a cyclic enamine after tautomerization. This is known as the Thorpe-Ziegler reaction. researchgate.net

Table 2: Representative Reactions of the Active Methylene Group

| Reaction Type | Electrophile | Catalyst/Base | Product Type |

| Alkylation | Alkyl Halide (R-X) | NaH, LDA | α-Alkylated product |

| Acylation | Acyl Chloride (RCOCl) | NaH, LDA | α-Acylated product (β-keto nitrile) |

| Knoevenagel Condensation | Aldehyde/Ketone (R₂C=O) | Piperidine, Et₃N | α,β-Unsaturated nitrile |

| Michael Addition | α,β-Unsaturated Carbonyl | NaOEt | 1,5-Dicarbonyl/Nitrile compound |

Transformations Involving the Piperidine Ring Nitrogen

In 1-(Cyanoacetyl)piperidine-4-carboxamide, the nitrogen atom of the piperidine ring exists as part of a tertiary amide. This significantly influences its reactivity compared to a parent secondary amine like piperidine.

The lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group through resonance. This delocalization greatly reduces the nucleophilicity and basicity of the nitrogen atom. Consequently, the piperidine nitrogen in this compound is generally unreactive towards further alkylation or acylation under standard conditions. The formation of the molecule itself, likely via the acylation of a piperidine-4-carboxamide precursor with a cyanoacetylating agent, represents the primary acylation event. nih.gov

Reactivity of the Carboxamide Functionality

The primary carboxamide group (-CONH₂) at the 4-position of the piperidine ring has its own characteristic reactivity, although it is generally less reactive than the cyanoacetyl moiety.

Hydrolysis: Similar to the nitrile group, the carboxamide can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, liberating ammonia (B1221849). This process typically requires heating. researchgate.net

Reduction: The carboxamide can be reduced to a primary amine using strong reducing agents like LiAlH₄. This transformation converts the C=O group into a CH₂ group.

Dehydration: Treatment with strong dehydrating agents, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), can convert the primary carboxamide into a nitrile. researchgate.net

Table 3: Summary of Reactions of the Carboxamide Functionality

Amide Bond Transformations

The two amide bonds in this compound exhibit different reactivity profiles. The primary carboxamide at the C4 position of the piperidine ring can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 1-(cyanoacetyl)piperidine-4-carboxylic acid. khanacademy.orgyoutube.com This transformation is a common reaction for primary amides and can be facilitated by heating. youtube.com Enzymatic hydrolysis of similar piperidine-carboxamides has also been explored, suggesting that biocatalysts could potentially effect this transformation selectively. researchgate.netthieme-connect.de

The tertiary amide bond of the N-cyanoacetyl group is generally more stable to hydrolysis due to the electronic delocalization and steric hindrance. However, under forcing conditions, cleavage of this bond could occur. Another significant transformation of the primary carboxamide is dehydration. In the presence of dehydrating agents, the carboxamide can be converted to a nitrile, yielding 1-(cyanoacetyl)piperidine-4-carbonitrile. This type of reaction has been documented for other piperidine carboxamides. researchgate.net

| Transformation | Functional Group | Conditions | Product |

| Hydrolysis | Primary Carboxamide | Acidic or Basic, Heat | 1-(Cyanoacetyl)piperidine-4-carboxylic acid |

| Dehydration | Primary Carboxamide | Dehydrating Agent | 1-(Cyanoacetyl)piperidine-4-carbonitrile |

| Hydrolysis | Tertiary Amide | Strong Acid/Base, Heat | Piperidine-4-carboxamide and Cyanoacetic acid |

Potential for Intramolecular Cyclization

The structure of this compound contains functionalities that could participate in intramolecular cyclization reactions. The active methylene group, positioned between the cyano and carbonyl groups, is a key reactive site. tubitak.gov.tr Under basic conditions, deprotonation of this methylene group would generate a nucleophilic carbanion.

One plausible cyclization pathway involves the nucleophilic attack of this carbanion onto the carbonyl carbon of the primary carboxamide at the 4-position. However, this would lead to a highly strained bicyclic system and is therefore considered less likely under standard conditions.

A more feasible cyclization pathway could be initiated by the reaction of the cyano group. For instance, in the presence of a suitable reagent, the cyano group could be activated to undergo cyclization with the primary carboxamide. While direct evidence for this specific molecule is not available, studies on other N,N-disubstituted cyanamides have demonstrated intramolecular cyclization between cyano and carbonyl groups to form heterocyclic systems like imidazoles and oxazoles. researchgate.netnih.gov Such reactions often proceed via the formation of an intermediate that facilitates the ring-closing step. researchgate.net

| Proposed Cyclization | Reacting Groups | Potential Product Type | Notes |

| Carbanion Attack | Active Methylene and Primary Carboxamide | Bicyclic Lactam | Likely unfavorable due to ring strain. |

| Cyano Group Activation | Cyano Group and Primary Carboxamide | Fused Heterocycle | Analogous reactions have been observed in similar systems. researchgate.netnih.gov |

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for transformations involving this compound relies on understanding the fundamental reactivity of its constituent functional groups. Mechanistic investigations for analogous compounds provide a framework for predicting the pathways for this specific molecule.

Investigation of Rate-Limiting Steps

In potential intramolecular cyclization reactions, the rate-limiting step could be the initial deprotonation of the active methylene group to form the carbanion, or the subsequent nucleophilic attack to close the ring. The relative rates of these steps would depend on the reaction conditions, such as the strength of the base used and the solvent system. For complex reactions, identifying the rate-determining step is crucial for optimizing reaction conditions to favor the desired product. youtube.comyoutube.com

Identification of Key Intermediates

The identification of reaction intermediates is fundamental to understanding the reaction mechanism. In the hydrolysis of the primary carboxamide, a key intermediate is the tetrahedral species formed after the nucleophilic attack on the carbonyl carbon. This intermediate is generally unstable and readily collapses to form the products.

For intramolecular cyclization reactions involving the active methylene group, the carbanion generated upon deprotonation is a critical intermediate. rsc.org In reactions where the cyano group participates in cyclization, intermediates such as N-urea sulfoximines have been identified in analogous systems, which then undergo further reaction to form the final heterocyclic product. nih.gov The detection and characterization of such intermediates, often through spectroscopic methods or by trapping experiments, can provide strong evidence for a proposed reaction pathway.

| Reaction | Proposed Key Intermediate | Role of Intermediate |

| Amide Hydrolysis | Tetrahedral Intermediate | Precursor to the carboxylic acid product. |

| Intramolecular Cyclization (via active methylene) | Carbanion | Nucleophile for the ring-closing step. |

| Intramolecular Cyclization (via cyano group) | Activated Cyano Species | Electrophilic site for nucleophilic attack by the carboxamide. |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data is essential for the definitive structural elucidation of organic molecules. It provides precise information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity and Probing Chemical Environments

A ¹H NMR spectrum for 1-(Cyanoacetyl)piperidine-4-carboxamide would be expected to show distinct signals for the protons of the piperidine (B6355638) ring, the methylene (B1212753) protons of the cyanoacetyl group, and the amide protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would confirm the connectivity between these groups. However, specific experimental data is not available.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum is crucial for mapping the carbon skeleton of the molecule. For this compound, distinct resonances would be anticipated for the carbonyl carbons (amide and ketone), the nitrile carbon, and the individual carbons of the piperidine ring. The absence of experimental data prevents a detailed analysis.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

2D NMR techniques are indispensable for unambiguously assigning ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the cyanoacetyl group to the piperidine nitrogen and confirming the position of the carboxamide group.

Without experimental 2D NMR data, these vital structural correlations cannot be mapped.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Vibrational Analysis of Key Functional Groups (C≡N, C=O, N-H)

For this compound, the key functional groups would produce characteristic absorption or scattering peaks.

Nitrile (C≡N): A sharp, medium-intensity band is typically observed in the 2200-2260 cm⁻¹ region. researchgate.net

Carbonyl (C=O): Two distinct carbonyl stretching bands would be expected: one for the tertiary amide (cyanoacetyl group) around 1630-1670 cm⁻¹ and one for the primary amide (carboxamide group) around 1650-1690 cm⁻¹.

Amine (N-H): The primary amide would show two N-H stretching bands in the 3100-3500 cm⁻¹ region.

A data table summarizing these expected vibrational modes cannot be populated without actual experimental spectra.

Conformational Insights from Spectroscopic Data

The piperidine ring exists in a chair conformation, and the substituents can be either axial or equatorial. The precise frequencies and shapes of the vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹), can provide insights into the preferred conformation of the molecule. However, such analysis is contingent on the availability of experimental IR or Raman data, which is currently lacking.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Elemental Composition

Specific high-resolution mass spectrometry (HRMS) data that would confirm the elemental composition of this compound (C9H13N3O2) is not available in the public domain. This analysis would typically provide a highly accurate mass measurement, which could be compared to the theoretical exact mass to confirm the molecular formula.

Fragmentation Pattern Analysis for Structural Information

Detailed analysis of the fragmentation pattern of this compound from techniques like MS/MS is not documented. Such an analysis would involve identifying characteristic fragment ions to elucidate the molecule's structure, for instance, by observing cleavages at the amide bonds or within the piperidine ring.

X-ray Crystallography

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure

There are no published reports of the single-crystal X-ray diffraction analysis of this compound. This technique is essential for unambiguously determining the three-dimensional arrangement of atoms in the crystalline state, including the conformation of the piperidine ring.

Analysis of Bond Lengths, Angles, and Dihedral Angles

Without crystallographic data, a definitive table of experimental bond lengths, bond angles, and dihedral angles for this compound cannot be constructed.

Investigation of Crystal Packing and Supramolecular Assemblies

Details regarding the crystal packing and any supramolecular assemblies formed by this compound through intermolecular interactions like hydrogen bonding are not available, as this information is derived from X-ray crystallography studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. In the context of "this compound," this method provides valuable insights into the electronic structure of the molecule. The absorption of UV-Vis light excites electrons from lower energy ground states to higher energy excited states. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic transitions, which are in turn determined by the types of chemical bonds and functional groups present.

The key chromophoric systems within the molecule are:

The amide group (-CO-N<) within the piperidine ring.

The β-keto nitrile functionality (-CO-CH₂-CN).

These groups contain non-bonding electrons (n) and pi (π) electrons, which can undergo transitions to higher energy anti-bonding pi (π) orbitals. The expected electronic transitions for this molecule would be of the n → π and π → π* types.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (primarily from the oxygen and nitrogen atoms of the amide and carbonyl groups) to an anti-bonding π* orbital. These transitions are typically of lower energy and, consequently, appear at longer wavelengths. elte.hu They are also generally of low intensity (low molar absorptivity, ε). hnue.edu.vn For simple amides, n → π* transitions are observed around 220 nm. nih.gov

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. elte.hu They are associated with the C=O and C≡N double and triple bonds within the molecule. These transitions are of higher energy, appearing at shorter wavelengths, and are characterized by high intensity (high molar absorptivity, ε). hnue.edu.vn Simple carbonyl compounds typically exhibit a π → π* transition around 188 nm. hnue.edu.vn

The conjugation present in the cyanoacetyl moiety (-CO-CH₂-CN) can be expected to influence the position of these absorption bands. While not a classical conjugated system, the interaction between the carbonyl and cyano groups can affect the electronic energy levels.

A hypothetical UV-Vis absorption data table for "this compound" in a non-polar solvent is presented below for illustrative purposes, based on the analysis of its chromophoric components.

| λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type | Associated Chromophore |

| ~210-220 | Low | n → π | Amide and Carbonyl Oxygen |

| < 200 | High | π → π | Carbonyl and Cyano Groups |

Detailed Research Findings:

A comprehensive analysis of the electronic spectrum reveals the distinct contributions of the different functional groups. The piperidine ring itself, being a saturated heterocycle, does not exhibit significant absorption in the near-UV region. nist.govnist.gov Therefore, the observed electronic transitions can be confidently attributed to the N-cyanoacetyl and the 4-carboxamide moieties.

The amide functional group is a well-characterized chromophore. The electronic structure of amides involves significant resonance, leading to a delocalization of the nitrogen lone pair electrons. This affects the energies of the molecular orbitals and, consequently, the absorption wavelengths. nih.govacs.org The n → π* transition in amides is typically observed in the far-UV region. researchgate.net

The β-keto nitrile group also plays a crucial role in the UV-Vis spectrum. The interaction between the carbonyl (keto) group and the adjacent nitrile group influences the electronic environment. While there is no direct π-conjugation in the ground state, the electronic effects of these two electron-withdrawing groups can perturb the energies of the molecular orbitals involved in the electronic transitions.

It is important to note that the solvent in which the spectrum is recorded can have a significant impact on the positions of the absorption maxima (solvatochromism). Polar solvents can stabilize the ground state of the molecule through hydrogen bonding, which can lead to a blue shift (hypsochromic shift) of the n → π* transition.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the chemical behavior of molecules. These ab initio methods solve the Schrödinger equation, providing a foundational understanding of molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this purpose, functionals such as B3LYP are commonly paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be benchmarked against experimental data, often obtained from X-ray crystallography, to validate the chosen computational model. Studies on structurally similar piperidine (B6355638) derivatives have demonstrated a high degree of correlation between DFT-calculated geometries and those determined experimentally, confirming the reliability of this approach. nih.govresearchgate.net The optimized geometry serves as the foundation for subsequent calculations of other molecular properties.

Table 1: Illustrative Comparison of Theoretical and Experimental Bond Parameters for a Substituted Piperidine Ring This table is based on data for a related compound, 1-[2-(cyanosulfanyl)acetyl]-3-methyl-2,6-bis(4-methylphenyl)piperidin-4-one, to demonstrate the typical correlation between DFT calculations and X-ray diffraction data. nih.gov

| Parameter | DFT/B3LYP (Å) | Experimental (Å) |

| N1-C1 | 1.375 | 1.362 |

| C1-O1 | 1.231 | 1.225 |

| C2-N1 | 1.472 | 1.478 |

| C5-N1 | 1.475 | 1.479 |

| C3-C4 | 1.541 | 1.533 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.comnumberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net This analysis is crucial for understanding how the molecule will interact with other chemical species.

Table 2: Hypothetical Frontier Molecular Orbital Properties for 1-(Cyanoacetyl)piperidine-4-carboxamide These values are representative and serve to illustrate the parameters obtained from FMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -7.15 |

| LUMO Energy (ELUMO) | -1.20 |

| Energy Gap (ΔE) | 5.95 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. numberanalytics.comchemrxiv.org The map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are electron-rich. For this compound, such regions would be concentrated around the highly electronegative oxygen atoms of the amide and acetyl carbonyl groups, as well as the nitrogen atom of the cyano group. nih.govchemrxiv.org These sites are susceptible to electrophilic attack.

Blue Regions: This color signifies positive electrostatic potential, corresponding to electron-poor areas. These are typically found around hydrogen atoms, particularly those bonded to heteroatoms like the amide (N-H) protons, which are potential sites for nucleophilic attack. nih.govchemrxiv.org

The MEP map provides a clear, intuitive picture of where the molecule is most likely to engage in electrostatic interactions with other molecules. proteopedia.org

Prediction of Reactivity Parameters

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated using DFT. These parameters quantify the reactive nature of a molecule and provide a more detailed understanding of its chemical behavior.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as: χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as: η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), it quantifies the molecule's polarizability.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is calculated as: ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 3: Predicted Global Reactivity Descriptors for this compound Calculated based on the hypothetical HOMO/LUMO energies from Table 2.

| Reactivity Descriptor | Value |

| Electronegativity (χ) | 4.175 eV |

| Chemical Hardness (η) | 2.975 eV |

| Chemical Softness (S) | 0.336 eV⁻¹ |

| Electrophilicity Index (ω) | 2.930 eV |

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape maps the relative potential energies of these conformers, identifying the most stable (lowest energy) structures. nih.gov

Investigation of Preferred Conformations of the Piperidine Ring

The six-membered piperidine ring is not planar and exists in several non-planar conformations to minimize angular and torsional strain. The most common and generally most stable conformation is the chair form . researchgate.netnih.gov Other higher-energy conformations include the boat and twist-boat forms. nih.gov

Tautomeric Equilibria Studies

Tautomerism involves the interconversion of structural isomers, typically through the migration of a proton. For this compound, the active methylene (B1212753) group adjacent to the cyano and carbonyl groups presents the possibility of keto-enol tautomerism.

A computational study would typically involve:

Structural Optimization: Calculating the lowest energy geometries for all possible tautomers (e.g., the keto and enol forms).

Energy Calculation: Determining the relative electronic energies and Gibbs free energies of each tautomer using quantum mechanical methods such as Density Functional Theory (DFT).

Equilibrium Constant Prediction: The energy difference between the tautomers allows for the prediction of their relative populations at equilibrium.

However, a thorough literature search did not yield any studies that have performed these calculations for this compound.

Intermolecular Interaction Analysis

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, including its crystal structure, stability, and solubility.

Hydrogen Bonding Network Characterization

Hydrogen bonds are critical in defining the supramolecular assembly of molecules containing hydrogen bond donors (like the N-H of the amide) and acceptors (like the carbonyl oxygen, amide oxygen, and nitrile nitrogen). Characterization of the hydrogen bonding network, typically performed in conjunction with single-crystal X-ray diffraction, would identify:

The specific atoms involved in hydrogen bonding.

The geometry of these bonds (distances and angles).

The dimensionality of the resulting network (e.g., forming chains, sheets, or a 3D framework).

No crystallographic or computational studies focused on the hydrogen bonding network of this compound have been published.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Table 1: Illustrative Data from Hirshfeld Surface Analysis (Hypothetical) This table is for illustrative purposes only, as no actual data exists for this compound.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.0 |

| O···H / H···O | 25.5 |

| N···H / H···N | 15.2 |

| C···H / H···C | 10.1 |

A search of the scientific literature confirms that no Hirshfeld surface analysis has been reported for this compound.

Reaction Pathway Modeling

Computational modeling can elucidate the step-by-step mechanisms of chemical reactions, providing insights into their feasibility and kinetics.

Computational Elucidation of Proposed Mechanisms

For any synthetic or degradation reaction involving this compound, computational modeling could map out the energy profile of the reaction pathway. This involves calculating the energies of reactants, intermediates, transition states, and products to validate or refute a proposed mechanism. No such mechanistic studies have been published for this compound.

Transition State Identification and Activation Energy Barriers

The transition state represents the highest energy point along a reaction coordinate, and its energy relative to the reactants defines the activation energy barrier (Ea). This barrier is a key determinant of the reaction rate. Computational algorithms are used to locate the precise geometry of transition states and calculate the activation energy.

Table 2: Illustrative Reaction Coordinate Data (Hypothetical) This table is for illustrative purposes only, as no actual data exists for this compound.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +25.4 |

| Intermediate | +5.2 |

| Transition State 2 | +18.9 |

There is no published research detailing the computational identification of transition states or the calculation of activation energy barriers for reactions involving this compound.

Synthetic Utility in Complex Molecule Construction

Role as a Key Intermediate in Heterocyclic Synthesis

The cyanoacetyl moiety, characterized by an active methylene (B1212753) group flanked by a cyano and a carbonyl group, is a powerful tool for the synthesis of nitrogen-containing heterocycles. This functionality provides multiple reactive sites for cyclization reactions.

Building Block for Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

The construction of pyridine and pyrimidine rings often utilizes the reactivity of the active methylene group and the cyano group of cyanoacetamide analogs. These reactions typically proceed through condensation and cyclization pathways.

Similarly, the synthesis of pyrimidine derivatives can be achieved through the reaction of cyanoacetamides with amidines or guanidines. nih.gov The reaction involves the initial formation of an intermediate by the condensation of the amidine with the carbonyl group of the cyanoacetyl moiety, which then undergoes cyclization involving the cyano group to yield the pyrimidine core. The piperidine-4-carboxamide substituent would be retained on the pyrimidine ring, offering a route to novel and potentially biologically active molecules.

| Reactant | Product Type | Reaction Conditions (Analogous) |

| 1,3-Diketones | Substituted Pyridin-2-ones | Base-catalyzed condensation |

| Amidines/Guanidines | Substituted Pyrimidines | Base or acid catalysis |

| α,β-Unsaturated ketones | Dihydropyridines | Michael addition followed by cyclization |

Precursor for Diverse Fused Polycyclic Systems

The reactivity of the cyanoacetyl group extends to the synthesis of more complex fused polycyclic systems. By choosing appropriate reaction partners, a variety of bicyclic and polycyclic heterocyclic scaffolds can be accessed. For example, reactions of cyanoacetamides with ortho-amino aromatic aldehydes or ketones can lead to the formation of quinoline (B57606) derivatives through a Friedländer annulation. nih.gov

Furthermore, the cyanoacetamide moiety can be a key component in multicomponent reactions, allowing for the rapid assembly of complex molecular architectures. These reactions often involve the in situ formation of a reactive intermediate from the cyanoacetamide, which then participates in a cascade of cyclization reactions to yield fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines or pyrido[2,3-d]pyrimidines. nih.govnih.gov The use of 1-(Cyanoacetyl)piperidine-4-carboxamide in such reactions would introduce a piperidine-4-carboxamide substituent, which could be valuable for modulating the physicochemical and pharmacological properties of the resulting fused systems.

| Reaction Type | Fused System | Key Reagents (Analogous) |

| Friedländer Annulation | Quinolines | ortho-Aminoaryl aldehydes/ketones |

| Multicomponent Reaction | Pyrazolo[1,5-a]pyrimidines | Hydrazines, β-ketoesters |

| Multicomponent Reaction | Pyrido[2,3-d]pyrimidines | Malononitrile, Aldehydes |

Scaffold for Derivatization

This compound possesses three distinct functional regions that can be selectively modified to generate a library of derivatives: the cyanoacetyl group, the piperidine (B6355638) ring, and the carboxamide position.

Modification of the Cyanoacetyl Group

The active methylene group of the cyanoacetyl moiety is a primary site for functionalization. It can be readily alkylated or acylated under basic conditions. Furthermore, it can participate in Knoevenagel condensation reactions with various aldehydes and ketones to yield α,β-unsaturated products. These products can then serve as Michael acceptors for further synthetic transformations. The cyano group itself can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further opportunities for diversification.

Functionalization of the Piperidine Ring

The piperidine ring offers several avenues for modification. The nitrogen atom of the piperidine is a nucleophilic center and can be further alkylated, acylated, or sulfonylated. Additionally, C-H functionalization of the piperidine ring, although challenging, can provide access to derivatives with substituents at various positions on the ring. Modern catalytic methods are increasingly enabling such transformations.

Derivatization at the Carboxamide Position

The primary carboxamide at the 4-position of the piperidine ring can be modified through several standard chemical transformations. The amide nitrogen can be alkylated or acylated. Dehydration of the primary amide would yield a nitrile, which can then be converted to other functional groups such as tetrazoles. The amide can also be hydrolyzed to the corresponding carboxylic acid, which opens up a wide range of possibilities for further derivatization, including esterification and the formation of new amide bonds with different amines.

| Position | Modification | Reagents (General) | Product Functional Group |

| Cyanoacetyl (Methylene) | Alkylation | Alkyl halides, Base | Substituted cyanoacetyl |

| Cyanoacetyl (Methylene) | Knoevenagel Condensation | Aldehydes/Ketones, Base | α,β-Unsaturated nitrile |

| Cyanoacetyl (Cyano) | Hydrolysis | Acid/Base | Carboxylic acid or Amide |

| Piperidine (Nitrogen) | N-Alkylation | Alkyl halides | Tertiary amine |

| Piperidine (Nitrogen) | N-Acylation | Acyl chlorides/Anhydrides | Amide |

| Carboxamide | Dehydration | Dehydrating agents (e.g., POCl₃) | Nitrile |

| Carboxamide | Hydrolysis | Acid/Base | Carboxylic acid |

Future Research Directions and Unexplored Chemical Spaces

Development of Novel Synthetic Routes

The synthesis of 1-(Cyanoacetyl)piperidine-4-carboxamide can be envisioned through the acylation of piperidine-4-carboxamide with a suitable cyanoacetylating agent. A primary route would likely involve the reaction of piperidine-4-carboxamide with cyanoacetic acid or one of its activated derivatives, such as cyanoacetyl chloride or an active ester.

A plausible synthetic approach is outlined below:

Scheme 1: Proposed Synthesis of this compound

Future research in this area could focus on the development of more efficient and environmentally benign synthetic methods. This could include:

One-Pot Syntheses: Designing a multi-component reaction where the piperidine (B6355638) ring is formed and functionalized in a single synthetic operation.

Catalytic Methods: Exploring the use of catalysts, such as Lewis acids or organocatalysts, to promote the acylation step under milder conditions and with higher yields.

Flow Chemistry: Utilizing microreactor technology for a continuous and scalable synthesis, which can offer improved safety and product consistency.

A comparative table of potential synthetic methodologies is presented below:

| Synthetic Method | Potential Advantages | Potential Challenges |

| Conventional Acylation | Straightforward, well-established chemistry. | May require harsh reagents or purification methods. |

| One-Pot Synthesis | Increased efficiency, reduced waste. | Complex reaction optimization. |

| Catalytic Acylation | Milder reaction conditions, potential for stereoselectivity. | Catalyst cost and sensitivity. |

| Flow Chemistry | Scalability, improved safety and control. | Specialized equipment required. |

Exploration of Underutilized Reactivity Profiles

The reactivity of this compound is largely dictated by the active methylene (B1212753) group of the cyanoacetyl moiety. This group is flanked by two electron-withdrawing groups (the cyano and the carbonyl groups), rendering the methylene protons acidic and susceptible to deprotonation by a base. The resulting carbanion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

Key areas for reactivity exploration include:

Knoevenagel Condensation: The reaction of the active methylene group with aldehydes and ketones, catalyzed by a weak base, can lead to the formation of α,β-unsaturated products. wikipedia.orgchemspider.comresearchgate.netorganic-chemistry.orgnih.gov This reaction is a powerful tool for constructing complex molecular frameworks.

Thorpe-Ziegler Reaction: Intramolecular cyclization of dinitriles, a reaction conceptually related to the Thorpe reaction, could be explored if a second nitrile group is introduced into the molecule. wikipedia.orgresearchgate.netmdpi.com This would enable the synthesis of fused ring systems.

Michael Addition: The nucleophilic carbanion can add to α,β-unsaturated carbonyl compounds in a conjugate addition fashion, providing a route to more complex piperidine derivatives.

The carboxamide and nitrile functionalities also offer avenues for further chemical transformations, such as hydrolysis, reduction, or cycloaddition reactions.

Advanced Mechanistic Studies using Cutting-Edge Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing methods and developing new transformations. Modern analytical techniques can provide invaluable insights into these processes.

Potential mechanistic studies could involve:

In-situ Spectroscopic Monitoring: Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Process NMR (Proton Nuclear Magnetic Resonance) can be used to monitor the concentration of reactants, intermediates, and products in real-time, providing a detailed kinetic profile of the reaction.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. This can help in understanding the factors that control the regioselectivity and stereoselectivity of reactions.

Isotopic Labeling Studies: The use of isotopically labeled starting materials (e.g., using deuterium (B1214612) or carbon-13) can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Design and Synthesis of Chemically Diverse Analogs for Structure-Reactivity Correlation Studies

The systematic modification of the this compound structure can provide a wealth of information regarding the relationship between molecular structure and chemical reactivity. The synthesis of a library of analogs would be a valuable endeavor.

Key structural modifications could include:

Substitution on the Piperidine Ring: Introducing substituents at various positions on the piperidine ring would allow for the study of steric and electronic effects on the reactivity of the cyanoacetyl group.

Variation of the N-Acyl Group: Replacing the cyanoacetyl group with other acyl groups of varying electronic properties would modulate the acidity of the α-protons and influence the nucleophilicity of the corresponding carbanion.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Cyanoacetyl)piperidine-4-carboxamide, and how are intermediates purified?

- Answer : The compound is synthesized via multi-step reactions, typically involving:

- Step 1 : Functionalization of the piperidine ring, such as introducing a carboxamide group at the 4-position through coupling reactions (e.g., using activated carbonyl reagents like EDCI/HOBt) .

- Step 2 : Cyanoacetylation at the 1-position using cyanoacetic acid derivatives under basic conditions .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures are standard methods. Purity is confirmed via HPLC (>98%) and NMR spectroscopy .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., cyanoacetyl group at δ ~3.0 ppm for methylene protons, piperidine ring protons at δ ~1.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ calculated for C₉H₁₂N₃O₂: 218.0926) .

- HPLC : Quantifies purity (>95%) under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Answer : Key strategies include:

- Substituent Modification : Introducing alkyl or aryl groups at the piperidine nitrogen enhances target affinity. For example, bulky substituents (e.g., benzyl) improve interaction with hydrophobic binding pockets in enzymes .

- Electron-Withdrawing Groups : Adding cyano or fluorine atoms to the acetyl moiety increases metabolic stability by reducing oxidative degradation .

- Assay Design : Use T-type Ca²⁺ channel inhibition assays (IC₅₀ measurements) or antiviral activity screens (e.g., HIV-1 replication in PBMCs) to quantify potency .

Q. How should researchers resolve discrepancies in bioactivity data across different experimental models?

- Answer :

- Control for Assay Conditions : Variations in cell lines (e.g., HEK293 vs. PBMCs) or buffer pH can alter compound ionization. Standardize protocols (e.g., pH 7.4, 37°C) .

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed cyanoacetyl group) that may skew results .

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance of conflicting data, ensuring n ≥ 3 replicates .

Q. What computational methods predict the target interactions of this compound?

- Answer :

- Molecular Docking : Tools like AutoDock Vina model binding to CCR5 or T-type Ca²⁺ channels, prioritizing poses with hydrogen bonds to piperidine carboxamide .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, focusing on RMSD < 2.0 Å for viable leads .

- QSAR Models : Use CoMFA or CoMSIA to correlate substituent electronegativity with IC₅₀ values .

Q. What strategies improve the metabolic stability of piperidine-4-carboxamide derivatives in preclinical studies?

- Answer :

- Cytochrome P450 Avoidance : Replace metabolically labile groups (e.g., methyl esters) with carbamates or heterocycles .

- Prodrug Design : Mask polar groups (e.g., carboxamide) as tert-butyl esters to enhance membrane permeability, with in vivo hydrolysis restoring activity .

- In Vitro Screening : Incubate compounds with human hepatic microsomes (1 hr, 37°C) and quantify remaining parent compound via LC-MS (target: >50% stability) .

Methodological Considerations

Q. How are solubility and stability profiles determined for this compound under laboratory conditions?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.